molecular formula C11H15N5O2S B11261689 N-((1-phenyl-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide

N-((1-phenyl-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide

Cat. No.: B11261689
M. Wt: 281.34 g/mol
InChI Key: PSVJMOYGSMJFOY-UHFFFAOYSA-N
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Description

N-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]PROPANE-1-SULFONAMIDE is a compound that belongs to the class of tetrazoles, which are nitrogen-rich heterocycles. Tetrazoles are known for their diverse biological applications and are often used as bioisosteres of carboxylic acids due to their similar pKa values

Preparation Methods

The synthesis of N-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]PROPANE-1-SULFONAMIDE can be approached through various methods. One common synthetic route involves the reaction of 1-phenyl-1H-tetrazole-5-ylmethanol with propane-1-sulfonyl chloride under basic conditions . The reaction typically requires a solvent such as acetonitrile and a base like triethylamine to facilitate the formation of the sulfonamide bond.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

N-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]PROPANE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the tetrazole ring can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium azide or alkyl halides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and bases or acids to catalyze the reactions. Major products formed from these reactions depend on the specific reagents and conditions used but often include modified tetrazole derivatives and sulfonamide compounds .

Scientific Research Applications

N-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]PROPANE-1-SULFONAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]PROPANE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing the compound to bind to active sites of enzymes and inhibit their activity. This interaction can disrupt key biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

N-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]PROPANE-1-SULFONAMIDE can be compared with other tetrazole derivatives such as:

The uniqueness of N-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]PROPANE-1-SULFONAMIDE lies in its sulfonamide group, which imparts additional chemical reactivity and potential biological activity compared to other tetrazole derivatives.

Properties

Molecular Formula

C11H15N5O2S

Molecular Weight

281.34 g/mol

IUPAC Name

N-[(1-phenyltetrazol-5-yl)methyl]propane-1-sulfonamide

InChI

InChI=1S/C11H15N5O2S/c1-2-8-19(17,18)12-9-11-13-14-15-16(11)10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3

InChI Key

PSVJMOYGSMJFOY-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)NCC1=NN=NN1C2=CC=CC=C2

Origin of Product

United States

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